4-Methyl-1,2-bis-(trifluoromethyl)benzene
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Overview
Description
4-Methyl-1,2-bis-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H6F6. It is a derivative of benzene, where two trifluoromethyl groups and one methyl group are attached to the benzene ring. This compound is known for its unique chemical properties due to the presence of trifluoromethyl groups, which are highly electronegative and can significantly influence the reactivity and stability of the molecule.
Scientific Research Applications
4-Methyl-1,2-bis-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
4-Methyl-1,2-bis(trifluoromethyl)benzene is primarily used as an acceptor in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . It interacts with donor moieties such as phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine .
Mode of Action
The compound forms a symmetrical donor-acceptor-donor architecture with the donor moieties . The molecules exhibit large dihedral angles between the donor and acceptor moieties, which can be accounted for by multiple charge-transfer states . The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor .
Biochemical Pathways
The compound’s interaction with its targets results in thermally activated delayed fluorescence . The localised triplet excited states were experimentally obtained . Although a very small and similar singlet and triplet splitting was observed for the compounds, its reverse intersystem crossing rates were different due to the different energy gap between the charge transfer and localised triplet excited states .
Result of Action
The compound’s action results in the emission of cyan electroluminescence with unusually stable colours at different emitter concentrations and different voltages in devices . The efficiency at a brightness of 1000 cd/m^2 was practically the same as the maximum one due to the extremely low efficiency roll-off .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors. For instance, the packing pattern in the crystals of the compounds revealed that the molecules are held together through many weak van der Waals intramolecular bonds . These bonds are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings .
Safety and Hazards
1,4-Bis(trifluoromethyl)benzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,2-bis-(trifluoromethyl)benzene can be achieved through various methods. One common approach involves the trifluoromethylation of a suitable precursor. For instance, the reaction of 4-methylbenzene with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale trifluoromethylation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,2-bis-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoromethylbenzoic acids or trifluoromethylbenzaldehydes.
Reduction: Conversion to 4-methyl-1,2-dimethylbenzene.
Substitution: Introduction of bromine, nitro, or other functional groups onto the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(trifluoromethyl)benzene
- 1,3-Bis(trifluoromethyl)benzene
- 1,2-Bis(trifluoromethyl)benzene
Uniqueness
4-Methyl-1,2-bis-(trifluoromethyl)benzene is unique due to the presence of both a methyl group and two trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-methyl-1,2-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F6/c1-5-2-3-6(8(10,11)12)7(4-5)9(13,14)15/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZIWTFMKQRYNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90605609 |
Source
|
Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716-25-6 |
Source
|
Record name | 4-Methyl-1,2-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90605609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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